molecular formula C16H18N2O B13501763 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one

Cat. No.: B13501763
M. Wt: 254.33 g/mol
InChI Key: DFBGCNPWLJNJHH-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylacetophenone, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring can enhance the efficiency and consistency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with the indazole core.

    Pyrazole derivatives: Compounds such as pyrazole and its substituted derivatives also exhibit similar chemical properties.

Uniqueness

What sets 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

3,4-dimethyl-2-(4-methylphenyl)-5,6-dihydro-4H-indazol-7-one

InChI

InChI=1S/C16H18N2O/c1-10-4-7-13(8-5-10)18-12(3)15-11(2)6-9-14(19)16(15)17-18/h4-5,7-8,11H,6,9H2,1-3H3

InChI Key

DFBGCNPWLJNJHH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=NN(C(=C12)C)C3=CC=C(C=C3)C

Origin of Product

United States

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